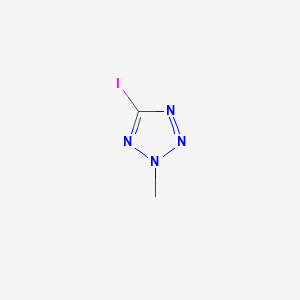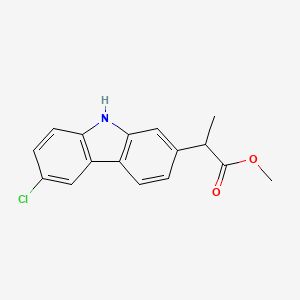
Carprofen Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carprofen Methyl Ester is a derivative of Carprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carprofen Methyl Ester can be synthesized from Carprofen through esterification. The process involves treating Carprofen with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process typically involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Carprofen Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to Carprofen and methanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic ring, leading to halogenated or nitrated derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products:
Hydrolysis: Carprofen and methanol.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Halogenated or nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
Carprofen Methyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of Carprofen Methyl Ester is similar to that of Carprofen. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The methyl ester group may influence the compound’s pharmacokinetics, potentially altering its absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Ibuprofen Methyl Ester: Another NSAID methyl ester derivative with similar anti-inflammatory properties.
Naproxen Methyl Ester: A methyl ester derivative of Naproxen, used for its analgesic and anti-inflammatory effects.
Ketoprofen Methyl Ester: Similar in structure and function, used in pain and inflammation management
Uniqueness: Carprofen Methyl Ester is unique due to its specific structural modifications, which can influence its interaction with biological targets and its overall pharmacological profile.
Propiedades
IUPAC Name |
methyl 2-(6-chloro-9H-carbazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-9(16(19)20-2)10-3-5-12-13-8-11(17)4-6-14(13)18-15(12)7-10/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOODRXOEIQMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
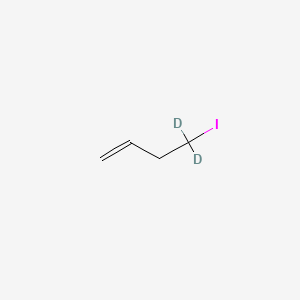
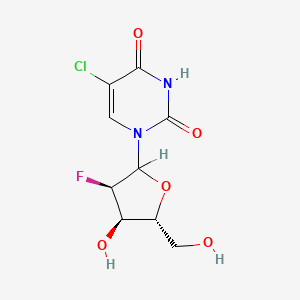
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
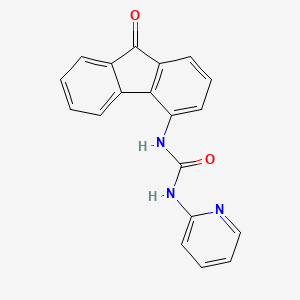
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)

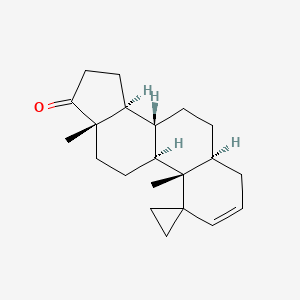
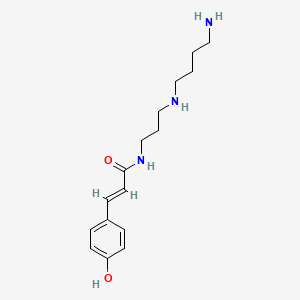
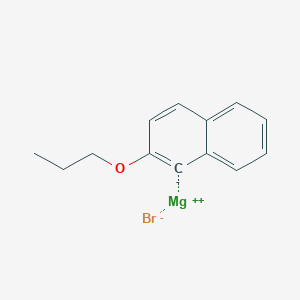
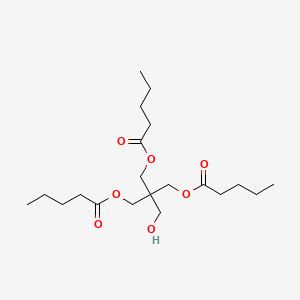
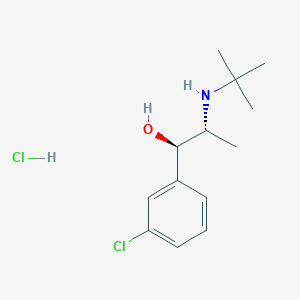
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
